molecular formula C21H28N6O2 B2614208 N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034472-32-5

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2614208
CAS No.: 2034472-32-5
M. Wt: 396.495
InChI Key: FWKHARGGXUCVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.
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Biological Activity

The compound N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a novel triazine derivative with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • The compound features a triazine core substituted with a morpholine and pyrrolidine moiety, which may influence its biological activity.

Molecular Formula: C16H22N6O
Molecular Weight: 306.39 g/mol

PropertyValue
Molecular FormulaC16H22N6O
Molecular Weight306.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of the compound is hypothesized to involve modulation of various biological pathways due to its structural components. The morpholine and pyrrolidine groups are known to interact with neurotransmitter systems, potentially influencing central nervous system (CNS) functions.

Pharmacological Effects

  • Antinociceptive Activity:
    • Studies have shown that derivatives of morpholine exhibit significant antinociceptive effects in animal models. For example, 4-substituted derivatives of morpholine have demonstrated efficacy in reducing pain responses in hot plate and writhing tests without impairing motor coordination .
  • Cytotoxicity:
    • Research indicates that triazine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific compound's efficacy against cancer cells remains to be extensively studied, but related compounds have shown promise in inhibiting cell proliferation .
  • Antimicrobial Activity:
    • Some triazine derivatives have been reported to possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The exact antimicrobial spectrum for this specific compound requires further investigation .

Study 1: Antinociceptive Activity

A study examined the antinociceptive effects of morpholine derivatives in mice. The results indicated that these compounds significantly reduced pain perception without affecting motor functions, suggesting a potential therapeutic application in pain management .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of related triazine compounds on human cancer cell lines. These studies revealed varying degrees of cytotoxicity, indicating that modifications in the chemical structure could enhance or reduce activity against specific cancer types .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-16-5-4-6-17(13-16)14-19(28)22-15-18-23-20(26-7-2-3-8-26)25-21(24-18)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKHARGGXUCVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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